molecular formula C6H13NO B061688 N-(2-methoxyethyl)cyclopropanamine CAS No. 178366-15-9

N-(2-methoxyethyl)cyclopropanamine

Cat. No.: B061688
CAS No.: 178366-15-9
M. Wt: 115.17 g/mol
InChI Key: FLGBPLJSLMGJAR-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)cyclopropanamine: is an organic compound with the molecular formula C₆H₁₃NO. It is a cyclopropane derivative where the amine group is substituted with a 2-methoxyethyl group. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2-methoxyethyl)cyclopropanamine typically begins with cyclopropanamine and 2-methoxyethanol.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the amine group in cyclopropanamine with the 2-methoxyethyl group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce primary or secondary amines .

Scientific Research Applications

Chemistry: N-(2-methoxyethyl)cyclopropanamine is used as a reactant in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the effects of cyclopropane derivatives on biological systems. It can be used to investigate the interactions of amine-containing compounds with enzymes and receptors .

Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting the central nervous system .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The 2-methoxyethyl group enhances its ability to penetrate biological membranes, allowing it to reach its targets more effectively. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: N-(2-methoxyethyl)cyclopropanamine is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity compared to its analogs .

Properties

IUPAC Name

N-(2-methoxyethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-5-4-7-6-2-3-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGBPLJSLMGJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178366-15-9
Record name N-(2-methoxyethyl)cyclopropanamine
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